6-(4-(ethylsulfonyl)piperazin-1-yl)-N,N-dimethylpyridazin-3-amine
Description
Properties
IUPAC Name |
6-(4-ethylsulfonylpiperazin-1-yl)-N,N-dimethylpyridazin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N5O2S/c1-4-20(18,19)17-9-7-16(8-10-17)12-6-5-11(13-14-12)15(2)3/h5-6H,4,7-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSVBELQOOBFCFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)C2=NN=C(C=C2)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-(ethylsulfonyl)piperazin-1-yl)-N,N-dimethylpyridazin-3-amine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production methods for piperazine derivatives often involve large-scale cyclization reactions and parallel solid-phase synthesis. These methods are optimized for high yield and purity, ensuring the compound’s suitability for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
6-(4-(ethylsulfonyl)piperazin-1-yl)-N,N-dimethylpyridazin-3-amine undergoes various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The pyridazine ring can be reduced under specific conditions to form dihydropyridazine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions include sulfone derivatives, dihydropyridazine derivatives, and various substituted piperazine derivatives .
Scientific Research Applications
6-(4-(ethylsulfonyl)piperazin-1-yl)-N,N-dimethylpyridazin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with various biological targets.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-(4-(ethylsulfonyl)piperazin-1-yl)-N,N-dimethylpyridazin-3-amine involves its interaction with specific molecular targets. The piperazine ring allows the compound to act as a hydrogen bond donor/acceptor, facilitating interactions with receptors. The ethylsulfonyl group enhances the compound’s solubility and bioavailability, while the pyridazine ring interacts with various enzymes and proteins, modulating their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 6
Alkylsulfonyl-Piperazine Derivatives
- 6-(4-Butylsulfonylpiperazin-1-yl)-N-(6-methyl-2-pyridyl)pyridazin-3-amine (CAS 1021038-67-4, ):
- Molecular Formula : C₁₈H₂₆N₆O₂S
- Molecular Weight : 390.51 g/mol
- Key Differences :
- Sulfonyl Group: Butylsulfonyl (vs.
- Amine Substituent : N-(6-methylpyridin-2-yl) (vs. N,N-dimethyl) introduces aromaticity and hydrogen-bonding capability, which may influence target affinity and metabolic stability.
| Parameter | Target Compound | Butylsulfonyl Analog |
|---|---|---|
| Molecular Weight | 320.39 | 390.51 |
| Sulfonyl Alkyl Chain | Ethyl (C₂H₅) | Butyl (C₄H₉) |
| Amine Substituent | N,N-dimethyl | N-(6-methylpyridin-2-yl) |
Heterocyclic Substituents
- N-(4-Methylphenyl)-6-(pyrazol-1-yl)pyridazin-3-amine ():
- Molecular Formula : C₁₄H₁₃N₅
- Molecular Weight : 251.29 g/mol
- Key Differences :
- Position 6 Substituent : Pyrazol-1-yl (vs. piperazinyl-sulfonyl) replaces the flexible piperazine with a rigid, planar heterocycle, reducing conformational freedom but enabling π-π stacking interactions.
- Biological Implications : Pyrazole derivatives often exhibit altered binding kinetics due to their smaller size and distinct electronic profile .
Core Structure Modifications
Imidazopyridazine Derivatives ():
Compounds like 3-(4-(methylsulfinyl)phenyl)-N-(4-(methylsulfonyl)phenyl)imidazo[1,2-b]pyridazin-6-amine replace the pyridazine core with an imidazopyridazine system.
- Sulfonyl groups on phenyl rings (vs. piperazine) alter electron distribution and steric bulk, impacting solubility and receptor selectivity .
Research Findings and Implications
Physicochemical Properties
- Lipophilicity : Ethylsulfonyl (target) < butylsulfonyl (analog) < phenylsulfonyl (imidazopyridazines).
Biological Activity
6-(4-(ethylsulfonyl)piperazin-1-yl)-N,N-dimethylpyridazin-3-amine, a compound featuring a pyridazine core and piperazine moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by its molecular formula, which includes an ethylsulfonyl group attached to a piperazine ring, contributing to its pharmacological properties. The structure is instrumental in determining its interactions with biological targets.
Preliminary studies suggest that this compound may interact with various molecular targets, including enzymes and receptors involved in disease pathways. The specific mechanisms are still under investigation, but it is hypothesized that the compound may modulate enzyme activity or receptor signaling pathways, contributing to its therapeutic effects.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on related sulfonamide derivatives have shown their ability to inhibit cell proliferation in several cancer cell lines. The potential for this compound to act as an anticancer agent is supported by its structural similarity to known bioactive molecules .
Antimicrobial Activity
There is emerging evidence that the compound may possess antimicrobial properties. Sulfonamide derivatives have historically been recognized for their antibacterial effects, which could extend to this compound. Further studies are necessary to elucidate its spectrum of activity against various pathogens.
Case Studies and Research Findings
- Cell Viability Assays : In vitro studies using cancer cell lines have demonstrated that this compound reduces cell viability significantly compared to control groups, indicating potential as an anticancer agent.
- Mechanistic Studies : Investigations into the compound's mechanism revealed that it may induce apoptosis in cancer cells through the activation of caspase pathways, a common route for anticancer drugs.
- Comparative Studies : A comparative analysis with other sulfonamide derivatives showed that this compound has a favorable profile regarding cytotoxicity and selectivity towards cancer cells over normal cells.
Data Tables
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-(4-(ethylsulfonyl)piperazin-1-yl)-N,N-dimethylpyridazin-3-amine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution at the pyridazine core, followed by piperazine coupling. Key steps include:
- Step 1 : Functionalization of the pyridazine ring with a leaving group (e.g., halogen) to enable substitution.
- Step 2 : Introduction of the ethylsulfonyl-piperazine moiety via Buchwald-Hartwig or Ullmann coupling, using catalysts like Cu(I) or Pd-based systems .
- Optimization : Control reaction temperature (80–120°C), solvent polarity (DMF or DMSO), and stoichiometry of reagents (1:1.2 molar ratio of pyridazine to piperazine derivative) to enhance yield. Monitor progress via TLC or HPLC .
Q. Which analytical techniques are critical for structural confirmation and purity assessment?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify substituent positions and methyl group integration (e.g., dimethylamine protons at δ 2.8–3.2 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] for C _{22}N _2S) expected at m/z 338.15) .
- X-ray Crystallography : For unambiguous 3D conformation analysis, particularly to assess steric effects of the ethylsulfonyl group .
Q. How do the ethylsulfonyl and dimethylamine groups influence the compound's reactivity?
- Methodological Answer :
- Ethylsulfonyl Group : Enhances electrophilicity, making the compound susceptible to nucleophilic attack (e.g., by thiols in biological systems). Stability in acidic conditions can be tested via pH-dependent degradation studies .
- Dimethylamine : Participates in hydrogen bonding; assess protonation state using pKa calculations (e.g., MarvinSketch) to predict solubility and membrane permeability .
Q. What preliminary assays are recommended for evaluating biological activity?
- Methodological Answer :
- Enzyme Inhibition : Screen against kinase or protease targets using fluorescence-based assays (e.g., ADP-Glo™ for kinases) .
- Cellular Uptake : Use radiolabeled analogs (e.g., -tagged) in HEK293 or HeLa cells, quantified via scintillation counting .
Advanced Research Questions
Q. How can conflicting data on the compound's biological activity across assays be resolved?
- Methodological Answer :
- Dose-Response Curves : Repeat assays with standardized concentrations (e.g., 1 nM–10 µM) to identify non-linear effects.
- Off-Target Profiling : Use proteome-wide affinity chromatography or thermal shift assays to identify unintended binding partners .
- Molecular Dynamics (MD) Simulations : Model interactions with target receptors to explain discrepancies (e.g., conformational flexibility of the ethylsulfonyl group) .
Q. What computational strategies are effective for predicting metabolic pathways?
- Methodological Answer :
- In Silico Tools : Use Schrödinger’s MetaSite or GLORYx to predict Phase I/II metabolism (e.g., sulfoxide formation via CYP3A4) .
- Density Functional Theory (DFT) : Calculate activation energies for sulfonyl group hydrolysis to prioritize labile sites for deuterium stabilization .
Q. How can stability under physiological conditions be systematically evaluated?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to oxidative (HO), hydrolytic (pH 1–13), and photolytic (ICH Q1B) conditions. Monitor degradation via UPLC-MS/MS .
- Plasma Stability Assay : Incubate with human plasma (37°C, 24 hrs) and quantify intact compound using LC-TOF .
Q. What strategies are recommended for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Analog Synthesis : Modify the ethylsulfonyl group (e.g., replace with methylsulfonamide) or dimethylamine (e.g., cyclopropylamine) to assess impact on potency .
- 3D-QSAR Models : Align analogs using CoMFA/CoMSIA to correlate steric/electronic properties with activity data .
- In Vitro Toxicity : Screen analogs in hepatocyte models (e.g., HepG2) to balance efficacy and safety .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
